1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid
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Overview
Description
1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Mechanism of Action
Target of Action
Similar compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemicals, which can affect the compound’s reactivity and the efficiency of Fmoc deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 2,3-dihydroindole-3-carboxylic acid, is reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected intermediate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure Fmoc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions include:
Free Amino Acid: Obtained after Fmoc deprotection.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides due to its stability and ease of removal.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of synthetic peptides for research and pharmaceutical purposes.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid is unique due to its specific structure, which combines the Fmoc protecting group with the indole ring system. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis. Additionally, the indole ring system can impart specific properties to the synthesized peptides, enhancing their biological activity and stability.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-13-25(22-12-6-5-11-19(20)22)24(28)29-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNQZFCMJEOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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